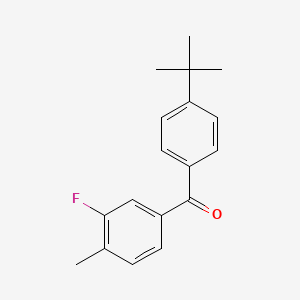

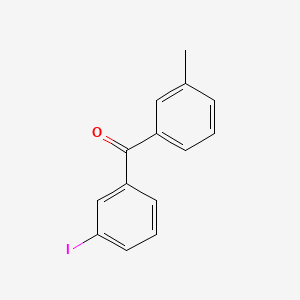

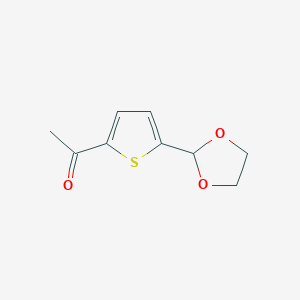

5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

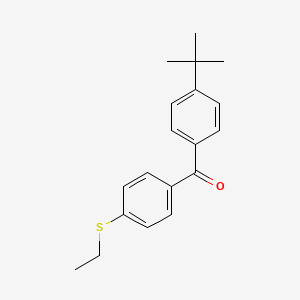

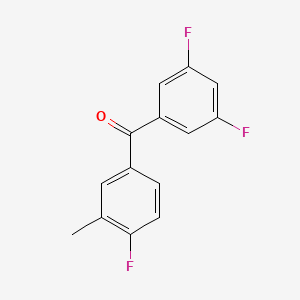

5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone, also known as 5-DTMK, is a compound of interest in the field of organic chemistry. It is a cyclic ketone that has a wide range of applications, from being used in natural product synthesis to being used as a pharmaceutical intermediate. 5-DTMK is a versatile compound that is synthesized in various ways, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are all worth exploring.

Scientific Research Applications

Wittig Olefination Reagent

This compound can be used as a reagent for Wittig olefinations, which is a method used to form double bonds (olefins) by reacting phosphonium ylides with aldehydes or ketones. The introduction of a 1,3-dioxolane moiety can be particularly useful in this reaction .

Fluorescent Probe Synthesis

It may be applied in the synthesis of fluorescent probes for the detection of biological molecules. For example, it could be used to prepare a ratiometric fluorescent probe that can specifically detect cysteine over other amino acids like homocysteine and glutathione .

Microwave-Assisted Synthesis

The compound could be involved in microwave-assisted synthetic processes. This technique can enhance reaction rates and yields, and it’s possible that “5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone” could be used in such reactions .

Stereoselective Formation of Substituted 1,3-Dioxolanes

It might be used in reactions that achieve stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly involving alkene, carboxylic acid, and silyl enol ether. This process typically proceeds via a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate .

Future Directions

properties

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-6(10)7-2-3-8(13-7)9-11-4-5-12-9/h2-3,9H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIHVGSSTHOJLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641871 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773097-36-2 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.